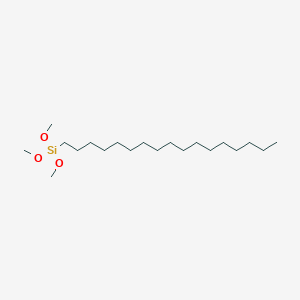

Heptadecyl(trimethoxy)silane

Description

Hexadecyl(trimethoxy)silane (C₁₉H₄₂O₃Si, molecular weight 346.6 g/mol) is a liquid organosilane with a 16-carbon alkyl chain (C₁₆) bonded to a trimethoxysilyl group . Key properties include:

Properties

CAS No. |

111859-30-4 |

|---|---|

Molecular Formula |

C20H44O3Si |

Molecular Weight |

360.6 g/mol |

IUPAC Name |

heptadecyl(trimethoxy)silane |

InChI |

InChI=1S/C20H44O3Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(21-2,22-3)23-4/h5-20H2,1-4H3 |

InChI Key |

MLNCEQPFSFGNIW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCC[Si](OC)(OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptadecyl(trimethoxy)silane can be synthesized through several methods. One common approach involves the reaction of heptadecyl alcohol with trimethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the alcohol and silane being mixed in a solvent such as toluene or hexane. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound and methanol as a byproduct.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of a continuous flow reactor. This method allows for the efficient and scalable production of the compound. The reactants are continuously fed into the reactor, where they undergo the reaction under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Heptadecyl(trimethoxy)silane undergoes several types of chemical reactions, including hydrolysis, condensation, and substitution reactions.

Hydrolysis: In the presence of water, this compound hydrolyzes to form heptadecylsilanetriol and methanol. This reaction is often catalyzed by acids or bases.

Condensation: The hydrolyzed product can further undergo condensation reactions to form siloxane bonds, leading to the formation of polymeric structures.

Substitution: this compound can also participate in substitution reactions where the methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Water, acid or base catalysts.

Condensation: Silanol groups, heat.

Substitution: Various nucleophiles, solvents like toluene or hexane.

Major Products Formed

Hydrolysis: Heptadecylsilanetriol, methanol.

Condensation: Polymeric siloxanes.

Substitution: Functionalized silanes with different organic groups.

Scientific Research Applications

Heptadecyl(trimethoxy)silane has a wide range of applications in scientific research and industry:

Chemistry: Used as a silane coupling agent to improve the adhesion between organic polymers and inorganic materials. It is also used in the synthesis of functionalized surfaces and materials.

Biology: Employed in the modification of biomaterials to enhance their biocompatibility and hydrophobicity.

Medicine: Utilized in the development of drug delivery systems and medical devices due to its ability to modify surface properties.

Industry: Applied in the production of water-repellent coatings, adhesives, and sealants. It is also used in the treatment of textiles and glass to impart hydrophobic properties.

Mechanism of Action

The primary mechanism by which heptadecyl(trimethoxy)silane exerts its effects is through the formation of strong covalent bonds with both organic and inorganic surfaces. The methoxy groups of the compound hydrolyze in the presence of water to form silanol groups, which can then condense with other silanol groups or react with hydroxyl groups on surfaces. This results in the formation of stable siloxane bonds, which enhance the adhesion and durability of the treated surfaces.

Comparison with Similar Compounds

Data Table: Comparative Analysis

Research Findings

- Hydrophobicity : Longer alkyl chains (C₁₆ and C₁₈) outperform shorter chains (C₁₀) in water contact angle measurements, making them ideal for moisture-resistant coatings .

- Fluorinated vs. Non-Fluorinated: Fluorinated silanes exhibit exceptional repellency but are increasingly restricted due to PFAS regulations, driving demand for non-fluorinated alternatives like C₁₆ and C₁₈ silanes .

- Mechanical Enhancement: Silanes like 3-methacryloyloxypropyl trimethoxy silane demonstrate that functional groups (e.g., methacrylate) can significantly improve polymer nanocomposite strength .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.